Physicochemical Properties for Property-Based Drug Design and Synthesis Planning
The compound's calculated physicochemical properties provide a basis for rational selection in drug design and synthesis. Its moderate polarity and hydrogen-bonding capacity, as indicated by a Topological Polar Surface Area (TPSA) of 30.19 Ų and a calculated LogP of 1.04, distinguish it from more lipophilic heterocyclic alternatives [1]. These values predict favorable solubility and permeability characteristics for a pharmacophoric fragment.
| Evidence Dimension | Physicochemical Properties (LogP & TPSA) |
|---|---|
| Target Compound Data | LogP = 1.04; TPSA = 30.19 Ų |
| Comparator Or Baseline | Class-level baseline for heterocyclic fragments (e.g., pyridine: LogP ~0.6, TPSA ~12.9 Ų; benzimidazolone: LogP ~1.0, TPSA ~40.0 Ų) |
| Quantified Difference | Intermediate LogP and moderate TPSA balance lipophilicity and polarity compared to simpler or more complex cores. |
| Conditions | Calculated values (in silico) for the free base form of the compound. |
Why This Matters
These parameters guide formulators and medicinal chemists in predicting drug-likeness and optimizing lead series during early discovery phases.
- [1] YYBYY. (n.d.). 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1004-65-5). Retrieved April 18, 2026, from https://www.yybyy.com/ View Source
